4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide
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Overview
Description
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide is a useful research compound. Its molecular formula is C11H11F3N2O2S and its molecular weight is 292.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical compound 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide and its derivatives have been explored for various synthetic routes and bactericidal activities. The synthesis involves the condensation of key precursors, followed by cyclization to yield substituted pyrazole and oxazolidine derivatives. These compounds have been characterized using elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) techniques, establishing their structural integrity and potential for further biological evaluation (Liu Xin-hua, Wang Shifan, & Song Baoan, 2007); (Liu Xin, W. Shi, S. Bao, & Bai Lin, 2006).
Bactericidal Activity
Several derivatives have shown promising bactericidal activity against E. coli, and P. vulgaris, highlighting the potential of these compounds in developing novel antibacterial agents. This activity underscores the importance of the structural moiety in contributing to the bactericidal properties of these compounds, potentially offering a new avenue for antimicrobial research (Xinhua Liu, Shifan Wang, & B. Song, 2007).
Synthesis and Antimicrobial Evaluation
Synthesis of Antimicrobial Agents
The compound has been a precursor in synthesizing novel antimicrobial agents, demonstrating significant activity against various bacterial and fungal pathogens. Through ultrasonic irradiation and various synthetic strategies, a range of derivatives has been developed, showcasing potent antibacterial and antifungal effects. This work not only provides new insights into the antimicrobial potential of these compounds but also offers a methodological framework for their synthesis (Asha V. Chate, R. S. Joshi, P. Mandhane, Shweta R. Mohekar, & C. Gill, 2012).
Crystal Structures and Activity
Crystal Structure Analysis
Detailed crystal structure analysis of derivatives of this compound has provided insights into their molecular conformation and potential biological activities. These studies reveal the "F" shape conformation and the impact of substituents on the compound's anti-TB activity, offering valuable information for the design of new drugs against multidrug-resistant tuberculosis (M. V. N. D. Souza, R. S. Gonçalves, S. Wardell, & J. Wardell, 2013).
Mechanism of Action
Target of Action
The primary target of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide is currently unknown . This compound is part of a collection of unique chemicals provided for early discovery researchers .
Mode of Action
This can result in changes in the target’s function, leading to a variety of downstream effects .
Biochemical Pathways
Once the target is identified, it would be possible to determine which biochemical pathways are affected and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects are typically determined by studying the compound’s interaction with its target and the subsequent changes in cellular function .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-10(19)16-5-9(17)6-18-16/h1-4,9,17H,5-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQDPAGYCTZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1C(=S)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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